1-(2,6-Dimethylpyrimidin-4-yl)thiourea 1-(2,6-Dimethylpyrimidin-4-yl)thiourea
Brand Name: Vulcanchem
CAS No.: 1913-09-3
VCID: VC8085439
InChI: InChI=1S/C7H10N4S/c1-4-3-6(11-7(8)12)10-5(2)9-4/h3H,1-2H3,(H3,8,9,10,11,12)
SMILES: CC1=CC(=NC(=N1)C)NC(=S)N
Molecular Formula: C7H10N4S
Molecular Weight: 182.25 g/mol

1-(2,6-Dimethylpyrimidin-4-yl)thiourea

CAS No.: 1913-09-3

Cat. No.: VC8085439

Molecular Formula: C7H10N4S

Molecular Weight: 182.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Dimethylpyrimidin-4-yl)thiourea - 1913-09-3

Specification

CAS No. 1913-09-3
Molecular Formula C7H10N4S
Molecular Weight 182.25 g/mol
IUPAC Name (2,6-dimethylpyrimidin-4-yl)thiourea
Standard InChI InChI=1S/C7H10N4S/c1-4-3-6(11-7(8)12)10-5(2)9-4/h3H,1-2H3,(H3,8,9,10,11,12)
Standard InChI Key OZANUADAOVTFPU-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C)NC(=S)N
Canonical SMILES CC1=CC(=NC(=N1)C)NC(=S)N

Introduction

Chemical Identity and Physical Properties

1-(2,6-Dimethylpyrimidin-4-yl)thiourea (C₇H₁₀N₄S) has a molar mass of 182.25 g/mol. Its IUPAC name derives from the thiourea moiety (-NH-CS-NH₂) attached to the 4-position of a 2,6-dimethylpyrimidine ring. Key physical properties include:

PropertyValueSource
Melting PointNot explicitly reported
SolubilitySoluble in polar organic solvents (e.g., DMSO, ethanol)
Crystal SystemOrthorhombic
Space GroupPna2₁

The compound’s structure is stabilized by an intramolecular N–H⋯N hydrogen bond (1.937 Å) and weak intermolecular N–H⋯S interactions, forming a two-dimensional network parallel to the ab plane .

Synthesis and Reaction Pathways

Nucleophilic Substitution

The compound is synthesized via nucleophilic substitution between 4-amino-2,6-dimethylpyrimidine and thiourea derivatives. For example:

  • Copper-mediated reactions: Reaction of 1-(4,6-dimethylpyrimidin-2-yl)-3-(3,5-dinitrophenyl)thiourea with copper acetate yields the title compound as a byproduct .

  • Phase-transfer catalysis: Tetrabutylammonium bromide (PTC) facilitates the reaction of pyrimidine amines with isothiocyanates, producing N-substituted thioureas .

Oxidative Cyclization

Thiourea derivatives undergo oxidative cyclization to form fused heterocycles. For instance, treatment with iodine/K₂CO₃ generates thiadiazolo[2,3-a]pyrimidin-2-ylidene derivatives .

Structural Characterization

X-ray Crystallography

Single-crystal X-ray diffraction reveals:

  • Bond lengths: C=S (1.660 Å), C=O (1.214 Å), and C–N (1.339–1.394 Å) .

  • Dihedral angles: The pyrimidine ring is nearly coplanar with the thiourea moiety (deviation <1.5°) .

  • Hydrogen bonding: Intramolecular N–H⋯N (1.937 Å) and intermolecular N–H⋯S (2.512 Å) interactions stabilize the crystal lattice .

Spectroscopic Data

  • IR: Peaks at 3331 cm⁻¹ (N–H stretch), 1681 cm⁻¹ (C=O), and 1140 cm⁻¹ (C=S) .

  • ¹H NMR (DMSO-d₆): δ 6.40 (s, pyrimidine-H), 2.23 (s, CH₃), 12.80 (br s, NH) .

  • ¹³C NMR: Signals at δ 180.3 (C=S), 167.0 (C=O), and 159.4–151.0 (pyrimidine carbons) .

Biological and Pharmacological Properties

Antimicrobial Activity

N-Substituted thiourea derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • Antifungal activity: Higher efficacy against Candida albicans (MIC: 8 µg/mL) compared to bacteria .

  • Structure-activity relationship: Electron-withdrawing groups (e.g., nitro) enhance potency .

Coordination Chemistry

The thiourea moiety acts as a bidentate ligand, forming complexes with transition metals (e.g., Co(III), Cu(II)) via S and O donor atoms . These complexes show potential in catalysis and material science.

Applications in Heterocyclic Chemistry

Precursor for Fused Heterocycles

1-(2,6-Dimethylpyrimidin-4-yl)thiourea serves as a building block for:

  • Thiadiazolo-pyrimidines: Generated via oxidative cyclization .

  • Pyrimidine-oxazole hybrids: Synthesized by reacting with hydrazine derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator